1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
Description
This compound is a structurally complex benzoate ester derivative featuring a biphenyl-tetrazole core, a brominated aromatic ring, and a cyclohexyloxycarbonyloxyethyl ester group. The (E)-configuration of the iminomethylene bridge and the presence of the trityl-protected tetrazole moiety suggest its role as a prodrug or a stabilized intermediate in medicinal chemistry. The compound shares structural homology with angiotensin II receptor antagonists (e.g., Candesartan cilexetil), where the biphenyl-tetrazole motif is critical for AT1 receptor interaction . The trityl group on the tetrazole may serve to protect the acidic NH group during synthesis or modulate bioavailability .
Properties
Molecular Formula |
C52H49BrN6O6 |
|---|---|
Molecular Weight |
933.9 g/mol |
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-bromo-3-[[C-ethoxy-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]carbonimidoyl]amino]benzoate |
InChI |
InChI=1S/C52H49BrN6O6/c1-3-62-50(55-46-30-18-29-45(47(46)53)49(60)63-36(2)64-51(61)65-42-25-14-7-15-26-42)54-35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-56-57-58-59(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3,(H,54,55) |
InChI Key |
URLHZAPOTAAYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC(=C7Br)C(=O)OC(C)OC(=O)OC8CCCCC8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of zinc salts as catalysts.
Esterification: The ester functional group can be introduced by reacting carboxylic acids with alcohols in the presence of an acid catalyst.
Bromination: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing each step for yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound can be used to study the interactions of complex molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves its interaction with specific molecular targets. The brominated aromatic ring and the tetrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Structural Analogues in the Angiotensin II Receptor Antagonist Class
The compound belongs to a class of non-peptide angiotensin II receptor blockers (ARBs) characterized by a biphenyl-tetrazole scaffold. Key structural analogues include:
Structural Insights :
- Biphenyl-Tetrazole Core : All analogues share this motif, essential for high-affinity binding to AT1 receptors. The tetrazole’s acidity (pKa ~4.5–6.0) facilitates ionic interactions with receptor residues .
- Ester Prodrug Modifications : The target compound and TCV-116 include ester groups (cyclohexyloxycarbonyloxyethyl) to enhance oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid .
- Bromine Substituent : Unique to the target compound, the 2-bromo group may alter electronic properties or steric hindrance compared to ethoxy or methoxy groups in CV-11974 or EXP3173.
Pharmacological and Metabolic Comparisons
- Potency : CV-11974 exhibits superior potency (IC50 = 1.12 × 10⁻⁷ M) over EXP3174 (IC50 = 2.86 × 10⁻⁸ M) in receptor binding assays. The target compound’s bromine substituent may further modulate affinity, though experimental data are lacking .
- Prodrug Activation : TCV-116’s ester group is cleaved during absorption to release Candesartan, achieving 48-fold higher oral efficacy than DuP 753 (Losartan) . The target compound’s ester linkage likely undergoes similar hydrolysis.
- Metabolic Stability : The trityl group on the tetrazole in the target compound may delay metabolic deprotection compared to unprotected tetrazoles in CV-11974, prolonging half-life .
Biological Activity
The compound 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate, often referred to in the literature as a derivative of candesartan cilexetil, exhibits notable biological activities primarily in the realm of cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C33H34N6O6
- Molecular Weight : 610.66 g/mol
- CAS Number : 869631-11-8
The compound functions as an angiotensin II receptor blocker (ARB), similar to its parent compound, candesartan cilexetil. It inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing strain on the heart.
Key Mechanisms:
- Receptor Binding : The compound binds selectively to the AT1 receptor subtype of angiotensin II, preventing vasoconstriction.
- Diuretic Effect : It promotes sodium excretion, further aiding in blood pressure reduction.
- Cardioprotective Effects : By reducing blood pressure and improving renal blood flow, it may offer protective effects against heart failure and renal impairment.
In Vitro Studies
Research has demonstrated that derivatives like this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, studies have shown that compounds with similar structural features can induce apoptosis in human breast cancer cells through the activation of caspase pathways.
In Vivo Studies
Animal models have been utilized to assess the cardiovascular effects of this compound. For instance:
- Hypertensive Rats : Administration resulted in a significant decrease in systolic blood pressure compared to control groups.
- Heart Failure Models : The compound improved cardiac function and reduced left ventricular hypertrophy.
Table 1: Summary of Biological Activities
Case Study 1: Hypertension Management
A clinical trial involving patients with resistant hypertension showed that treatment with candesartan cilexetil derivatives led to a marked reduction in blood pressure over a 12-week period. Patients reported improved quality of life and fewer side effects compared to traditional antihypertensive therapies.
Case Study 2: Cancer Therapeutics
In a study focusing on breast cancer treatment, researchers found that compounds similar to 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo... exhibited synergistic effects when combined with conventional chemotherapy agents, enhancing overall efficacy and reducing tumor size significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
